5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a nitrogen-containing analog of adamantane. This compound belongs to the class of azaadamantanes, which are characterized by the substitution of carbon atoms with nitrogen atoms in the adamantane structure. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with monoterpenoid aldehydes . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is a promising target for antitumor therapy . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazaadamantane: Another azaadamantane derivative with three nitrogen atoms in the structure.
5,7-Dimethyl-1,3-diazaadamantan-6-one: A closely related compound with similar structural features.
1,5-Diphenyl-3,7-diazaadamantan-9-one: A derivative with phenyl groups attached to the nitrogen atoms.
Uniqueness
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to the presence of the pyridyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
CAS No. |
108790-72-3 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33g/mol |
IUPAC Name |
5,7-dimethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C15H19N3O/c1-14-7-17-9-15(2,13(14)19)10-18(8-14)12(17)11-4-3-5-16-6-11/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
BNTNSFQIHYJJSY-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C |
Origin of Product |
United States |
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